Product packaging for Ipsdienol(Cat. No.:CAS No. 35628-00-3)

Ipsdienol

Cat. No.: B1210497
CAS No.: 35628-00-3
M. Wt: 152.23 g/mol
InChI Key: NHMKYUHMPXBMFI-SNVBAGLBSA-N
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Description

Historical Context of Bark Beetle Pheromone Discovery

The study of bark beetle pheromones has a history spanning over half a century. The first aggregation pheromone components identified from bark beetles were discovered in 1966, consisting of a mixture including ipsdienol, ipsenol (B191551), and verbenol. nih.govslu.se This initial discovery in Ips paraconfusus marked the description of the first multicomponent insect pheromone. slu.se Early research often focused on identifying compounds released by beetles attacking host trees that were attractive to other beetles. cambridge.org

Significance of Monoterpenoid Alcohols as Semiochemicals

Monoterpenoid alcohols, such as this compound and verbenol, are a significant class of compounds functioning as semiochemicals in insects. nih.govslu.seoup.com These compounds are often derived from or structurally similar to monoterpenes found in the host trees of bark beetles, leading to early hypotheses that beetles utilized host plant precursors to produce their pheromones through simple modifications like hydroxylation. nih.govslu.se While host plant monoterpenes can serve as precursors, research in the 1990s revealed that many bark beetle monoterpenoid aggregation pheromone components are also biosynthesized de novo by the beetles. nih.govslu.sechemical-ecology.net Monoterpenoid alcohols can serve various functions, including aggregation pheromones, anti-aggregation pheromones, and even defensive compounds in other insect groups. oup.comkvpr.orgresearchgate.net

Overview of this compound's Central Role in Ips spp. Communication

This compound is a major aggregation pheromone for several Ips species. ontosight.aiwikipedia.org When Ips beetles infest a tree, they release this compound, which acts as a signal to attract conspecifics to the same host tree. ontosight.ai This aggregation behavior is crucial for overcoming tree defenses and successfully colonizing the host material. ontosight.ai The specific stereochemistry of this compound, particularly the (4S)- designation, is important for its biological activity. ontosight.ai

The role of this compound in Ips communication can be complex and varies between species and even geographically within a species. For example, Ips paraconfusus uses a synergistic blend that includes (-)-ipsenol, (+)-ipsdienol, and cis-verbenol (B83679) as its pheromone. researchgate.net In contrast, Ips pini in western North America primarily uses (-)-ipsdienol as a potent aggregation pheromone, while eastern populations respond to a blend with a different enantiomeric ratio. nih.gov Ips avulsus utilizes this compound and lanierone (B1212538), while Ips grandicollis uses ipsenol. researchgate.net Ips calligraphus uses a blend of this compound, cis-verbenol, and trans-verbenol. researchgate.net Electrophysiological studies have shown that different Ips species can detect this compound, ipsenol, and cis-verbenol, supporting the idea of interspecific olfactory communication. oup.com The enantiomeric composition of this compound can also serve as a chemotaxonomic character for different populations of Ips species. thegoodscentscompany.com

Research has delved into the biosynthesis of this compound in Ips beetles. Studies on Ips pini have identified enzymes involved in the conversion of mevalonate (B85504) pathway intermediates to pheromone components, including a cytochrome P450 that hydroxylates myrcene (B1677589) to this compound and an oxidoreductase that interconverts this compound and ipsdienone (B1237271) to achieve the correct stereochemistry for pheromonal activity. nih.govslu.senih.gov This indicates that while host plant compounds can be utilized, beetles also possess the enzymatic machinery for de novo synthesis. nih.govslu.sechemical-ecology.net

The interaction of Ips species with this compound can also involve interspecific effects. For instance, (S)-(+)-ipsdienol, a pheromone component for Ips paraconfusus, may act as a repellent to Ips pini, potentially helping to avoid co-habitation and reduce competition for resources. chemical-ecology.netusda.gov Studies have also investigated the effect of different co-baits, such as ipsenol and lanierone, on the response of Ips avulsus to this compound, revealing context-dependent effects that may be shaped by various interspecific interactions. researchgate.net

This compound's role extends beyond attracting conspecifics; it can also attract natural enemies of bark beetles, such as predatory beetles, which use bark beetle pheromones as kairomones to locate infested trees. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1210497 Ipsdienol CAS No. 35628-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-2-methyl-6-methylideneocta-2,7-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMKYUHMPXBMFI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC(=C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H](CC(=C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885627
Record name (+)-Ipsdienol
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35628-00-3
Record name Ipsdienol
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Record name Ipsdienol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Octadien-4-ol, 2-methyl-6-methylene-, (4S)-
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Record name (+)-Ipsdienol
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Record name IPSDIENOL
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Biosynthesis of Ipsdienol

De Novo Biosynthetic Pathways

The de novo biosynthesis of ipsdienol originates from the mevalonate (B85504) pathway, a fundamental metabolic route for the production of isoprenoids. slu.sepurdue.eduresearchgate.netnih.gov

Mevalonate Pathway Precursors and Intermediates

The mevalonate pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce key isoprenoid precursors, primarily isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnucleos.com While the initial steps involving enzymes like HMG-CoA synthase (HMG-S) and HMG-CoA reductase (HMG-R) are well-established in the mevalonate pathway and show expression patterns consistent with pheromone biosynthesis in Ips species, the specific intermediates directly leading to geranyl diphosphate (B83284) (GPP) in this context are derived from the condensation of IPP and DMAPP. researchgate.netpnas.orgwikipedia.org

Key intermediates in the mevalonate pathway include mevalonate, phosphomevalonate, and mevalonate-5-diphosphate, ultimately leading to the formation of IPP and DMAPP. nucleos.comwikipedia.orgmcw.edu

Here is a simplified overview of key intermediates in the mevalonate pathway relevant to this compound biosynthesis:

IntermediateMolecular Formula
MevalonateC₆H₁₂O₄
PhosphomevalonateC₆H₁₃O₇P
Isopentenyl Pyrophosphate (IPP)C₅H₁₂O₇P₂
Dimethylallyl Pyrophosphate (DMAPP)C₅H₁₂O₇P₂
Geranyl Diphosphate (GPP)C₁₀H₂₀O₇P₂

Elucidation of Biosynthetic Route in Ips Species

Direct biochemical evidence for the de novo biosynthesis of this compound in Ips species was obtained through studies demonstrating the incorporation of radiolabeled precursors, such as 14C-acetate and 14C-mevalonolactone, into this compound in I. pini and I. paraconfusus. slu.se This confirmed that the beetles were synthesizing the compound from basic metabolic building blocks rather than solely modifying host plant compounds. slu.seusda.gov The biosynthetic route branches from the main mevalonate pathway with the formation of geranyl diphosphate (GPP), which is a C10 precursor to monoterpenes like myrcene (B1677589). purdue.edupnas.orgnih.gov Myrcene is then converted to this compound through subsequent enzymatic steps. purdue.edunih.gov

Enzymatic Mechanisms and Catalysis

The conversion of mevalonate pathway intermediates to this compound involves specific enzymatic activities. slu.senih.gov

Geranyl Diphosphate Synthase/Myrcene Synthase Activity in this compound Precursor Formation

A crucial enzyme in the biosynthesis of this compound in Ips species is a bifunctional enzyme possessing both geranyl diphosphate synthase (GPPS) and myrcene synthase activities. slu.sepurdue.edunih.gov This enzyme catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP). pnas.orgnih.gov Uniquely, this enzyme also directly converts GPP into the acyclic monoterpene myrcene. slu.sepurdue.edunih.gov This bifunctional nature highlights a specific adaptation in Ips beetles for pheromone biosynthesis, as typically, separate enzymes are responsible for GPP synthesis and the subsequent formation of monoterpenes from GPP in other organisms. nih.gov The expression of the gene encoding this bifunctional enzyme is regulated and shows higher basal levels in male I. pini compared to females, consistent with its role in male-produced pheromone. slu.sepnas.org

This compound Dehydrogenase Functionality in Stereochemical Control

The stereochemical composition of this compound is critical for its function as a pheromone, and different Ips species and populations produce varying enantiomeric ratios of (R)-(-)-ipsdienol and (S)-(+)-ipsdienol. slu.senih.govwikipedia.org While the myrcene hydroxylase produces a certain enantiomeric ratio (e.g., CYP9T2 from western I. pini produces mostly (R)-(-)-ipsdienol in vitro), other enzymes are necessary to achieve the species-specific enantiomeric blend. nih.govpurdue.edunih.gov An oxidoreductase, known as this compound dehydrogenase (IDOLDH), plays a significant role in this stereochemical control. slu.sepurdue.eduresearchgate.netnih.govnih.gov IDOLDH can oxidize this compound to the corresponding ketone, ipsdienone (B1237271), and also stereospecifically reduce ipsdienone back to this compound. purdue.eduresearchgate.netnih.govnih.gov Research suggests that this enzyme can interconvert this compound and ipsdienone, and its stereospecific reduction activity contributes to establishing the appropriate enantiomeric ratio of this compound for pheromonal activity. slu.sepurdue.eduresearchgate.netnih.gov IDOLDH has shown high substrate specificity for this compound and ipsdienone, supporting its function as a pheromone-biosynthetic enzyme involved in fine-tuning the enantiomeric composition. nih.govnih.gov

Characterization of Oxidoreductases and Other Modifying Enzymes

The conversion of myrcene to this compound involves hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. slu.sefrontiersin.orgtheses.cz Specifically, CYP9T1 and CYP9T2 have been identified as myrcene hydroxylases involved in this compound production in Ips confusus and Ips pini, respectively. purdue.edu

Beyond hydroxylation, oxidoreductases play a critical role in fine-tuning the enantiomeric composition of this compound. slu.senih.govnih.gov A key enzyme in this process is this compound dehydrogenase (IDOLDH), a novel oxidoreductase found in Ips pini. nih.govebi.ac.uknih.gov IDOLDH is a member of the short-chain dehydrogenase (SDR) family and is localized in the cytosolic fraction of male midgut cells. nih.govnih.gov Functional characterization of recombinant IDOLDH has shown that it catalyzes the oxidation of (–)-ipsdienol to ipsdienone and stereospecifically reduces ipsdienone back to (–)-ipsdienol. nih.govnih.gov This interconversion is crucial for achieving the appropriate stereochemistry of the pheromone. slu.senih.govebi.ac.uk While IDOLDH can oxidize racemic this compound and (4R)-(-)-ipsdienol, it does not use (4S)-(+)-ipsdienol as a substrate. nih.gov The enzyme exhibits high substrate specificity for (–)-ipsdienol, ipsenol (B191551), ipsdienone, and ipsenone. nih.gov

Genetic and Transcriptional Regulation of Biosynthesis

The biosynthesis of this compound is a tightly regulated process involving the coordinated expression of genes encoding the biosynthetic enzymes. nih.gov

Gene Expression Patterns of Biosynthetic Enzymes

Studies using quantitative real-time PCR have revealed that the expression of mevalonate pathway genes is significantly upregulated in the anterior midgut of male Ips pini upon feeding on host phloem. slu.senih.gov These genes include those encoding acetoacetyl-coenzyme A thiolase, 3-hydroxy-3-methylglutaryl coenzyme A synthase (HMGS), 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), mevalonate 5-diphosphate decarboxylase, isopentenyl-diphosphate isomerase, and geranyl-diphosphate synthase (GPPS). nih.gov Basal mRNA levels of these genes are considerably higher in male midguts compared to females, contributing to the sex-specific nature of pheromone production. slu.senih.gov While early mevalonate pathway genes are upregulated in both sexes upon feeding, the expression of later genes like GPPS is unaffected or even decreases in females. nih.gov In Ips typographus, mevalonate pathway genes, including terminal isoprenyl diphosphate synthase (IPDS), were found to be exclusively and significantly upregulated (35-fold) in males after juvenile hormone III treatment, providing strong evidence for de novo biosynthesis of this compound. frontiersin.orgresearchgate.netmpg.de Cytochrome P450 genes involved in this compound formation also show upregulation in the male gut, correlating with increased metabolite production. frontiersin.orgresearchgate.netmpg.de

Hormonal and Environmental Regulation of Pheromone Production

Pheromone production in bark beetles is influenced by both hormonal and environmental factors. Juvenile hormone III (JH III) is a key endocrine regulator of this compound biosynthesis in several Ips species. slu.sefrontiersin.orgresearchgate.netresearchgate.net Feeding on host phloem stimulates the synthesis and release of JH III from the corpora allata in pioneer beetles, which in turn induces this compound production in the anterior midgut. slu.sefrontiersin.orgresearchgate.netresearchgate.net Application of exogenous JH III has been shown to increase pheromone production in male Ips duplicatus and Ips pini. slu.senih.gov JH III upregulates the transcript levels and enzymatic activity of key mevalonate pathway enzymes, such as HMGR, HMGS, and GPPS, in male Ips pini. slu.sepurdue.edu However, the regulatory role of JH III is not uniform across all Ips species; for instance, JH III does not induce pheromone production in Ips paraconfusus and Ips confusus. slu.seresearchgate.net

Environmental factors, particularly feeding on host phloem, are strong inducers of pheromone production in male Ips beetles. slu.senih.govpurdue.edupurdue.edu Feeding coordinately regulates the expression of mevalonate pathway genes necessary for this compound biosynthesis in male midguts. nih.gov While feeding consistently induces pheromone production across several Ips species, the specific mechanisms and interactions with hormonal regulation can vary. slu.sepurdue.edu There is also evidence suggesting that pheromone production can be regulated by a negative feedback system potentially mediated through the antennae, allowing beetles to switch off production at high pheromone concentrations. theses.czresearchgate.net

Stereochemical Control and Enantiomeric Ratios in Natural Production

This compound exists as two enantiomers, (R)-(-)-ipsdienol and (S)-(+)-ipsdienol. The specific ratio of these enantiomers produced by a bark beetle species or population is critical for its function as an aggregation pheromone and can serve as a reproductive isolation mechanism. nih.govusda.govnih.govresearchgate.net

Interspecific Variation in Biosynthesized Enantiomeric Blends

Significant variation exists in the enantiomeric ratios of this compound produced by different Ips species and even among geographically distinct populations of the same species. usda.govnih.govresearchgate.net For example, western North American populations of Ips pini produce and utilize this compound that is >95% (–)-ipsdienol, which acts as a potent aggregation pheromone. nih.govresearchgate.net In contrast, eastern North American populations of Ips pini produce and respond to a blend of approximately 60% (–)-ipsdienol and 40% (+)-ipsdienol. nih.govresearchgate.net This difference in enantiomeric composition is a significant prezygotic mating isolation mechanism between these populations. researchgate.net

Chemical Synthesis of Ipsdienol

Racemic Synthetic Methodologies

Racemic synthesis yields a mixture of both (R)- and (S)-Ipsdienol enantiomers. While less relevant for applications requiring enantiomerically pure material, these methods provided early access to the compound and laid the groundwork for more sophisticated approaches.

Traditional Multistep Approaches

Traditional racemic syntheses of Ipsdienol often involve linear sequences starting from readily available precursors. One early approach reported in 1974 involved the reaction of 2-(bromomethyl)buta-1,3-diene (B1654496) with zinc, followed by treatment with 3-methyl-2-butenal, yielding this compound in 65% yield csic.es. Another method described the synthesis of 2-(bromomethyl)buta-1,3-diene from 1,4-dibromo-2-(bromomethyl)but-2-ene csic.es. These methods typically involve multiple functional group transformations and carbon-carbon bond formation steps to assemble the this compound skeleton.

Enantioselective Synthetic Strategies

Given the stereospecific nature of this compound's biological activity, the development of enantioselective synthetic methods has been crucial rsc.orgresearchgate.net. These strategies aim to produce a single enantiomer in high purity.

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis employs chiral catalysts to control the stereochemical outcome of a reaction. This approach offers the advantage of using a small amount of chiral material to produce a large quantity of chiral product.

One notable example is the asymmetric carbonyl-ene reaction of isoprene (B109036) with fluoroalkyl glyoxylates catalyzed by modified binaphthol-titanium complexes rsc.orgrsc.org. This method provides access to an intermediate that can be converted to enantiomerically pure this compound with high periselectivity and complete enantioselectivity rsc.orgrsc.org. The success of this method relies on the careful design of the chiral ligand and the ester group of the glyoxylate (B1226380) rsc.org.

Another catalytic approach involves the enantioselective isoprenylboration of aldehydes catalyzed by chiral phosphoric acids wikipedia.org. This reaction allows for the asymmetric construction of dienyl homoallyl alcohols, including this compound lookchem.com.

Iridium-catalyzed carbonyl isoprenylation via alcohol-mediated hydrogen transfer has also been reported for the enantioselective synthesis of this compound researchgate.net.

Interactive Table 1: Examples of Asymmetric Catalysis in this compound Synthesis

Reaction TypeCatalyst TypeKey SubstratesEnantioselectivityReference
Carbonyl-ene reactionModified BINOL-Ti complexIsoprene, Fluoroalkyl GlyoxylateComplete ee rsc.orgrsc.org
Isoprenylboration of AldehydesChiral Phosphoric AcidAldehydes, Isoprene synthonHigh ee wikipedia.orglookchem.com
Carbonyl IsoprenylationIridium complexCarbonyl compounds, Isoprene synthonEnantioselective researchgate.net

Chiral Pool Approaches from Natural Precursors

The chiral pool approach utilizes readily available enantiomerically pure natural products as starting materials, leveraging their existing stereochemistry to control the stereochemistry of the target molecule jst.go.jpucla.edu.

This compound has been synthesized from chiral precursors such as D-mannitol wikipedia.org. Another example involves the synthesis of (S)-(-)-ipsenol from lactic acid, utilizing an asymmetric aldol (B89426) condensation and a molybdenum-catalyzed elimination as key steps researchgate.net. While this specific example is for ipsenol (B191551), the principle of using chiral natural products as starting points is applicable to this compound synthesis. The synthesis of (S)-Ipsdienol from D-malic acid, a C4 synthon, has also been reported wur.nl.

Interactive Table 2: Examples of Chiral Pool Synthesis Approaches

Starting MaterialTarget EnantiomerKey StepsReference
D-MannitolThis compoundMultistep transformations wikipedia.org
Lactic Acid(S)-IpsenolAsymmetric aldol, Mo-catalyzed elimination researchgate.net
D-Malic Acid(S)-IpsdienolUtilization as C4 synthon wur.nl

Diastereoselective Methods Utilizing Chiral Auxiliaries

Diastereoselective methods involve the use of a chiral auxiliary temporarily attached to the substrate. The auxiliary directs the stereochemical outcome of the reaction, and is subsequently removed.

While less specifically detailed for this compound in the provided search results compared to asymmetric catalysis and chiral pool approaches, the concept of using chiral auxiliaries in reactions relevant to this compound synthesis, such as Diels-Alder reactions or allylboration, is established in organic chemistry cambridge.orgacs.orgiupac.orgresearchgate.net. For instance, chiral 2-oxazolidinones or camphor (B46023) sultam auxiliaries have been used in highly selective Diels-Alder reactions cambridge.org. Asymmetric allylboration using chiral organoboranes derived from terpenes like α-pinene are also known to provide optically active homoallylic alcohols iupac.orgresearchgate.net. The synthesis of enantiomers of ipsenol and this compound using tartrate esters of (2-bromoallyl)boronic acid in a key step exemplifies the use of chiral auxiliaries in controlling stereochemistry tandfonline.com.

Novel Synthetic Methodologies

The development of efficient and selective synthetic routes to this compound has led to the exploration of novel methodologies, including those involving organoborane chemistry, olefin metathesis, and enzymatic or biocatalytic transformations researchgate.netresearchgate.net. These methods often offer advantages in terms of stereocontrol, yield, or environmental impact compared to traditional approaches.

Organoborane Reactions in Alkene Functionalization

Organoborane chemistry has proven valuable in the synthesis of this compound, particularly for achieving asymmetric induction. Chiral organoboranes can be used to functionalize alkenes and carbonyl compounds with high enantioselectivity lindau-nobel.org. One notable application involves the use of B-2'-isoprenyldiisopinocampheylborane for the asymmetric isoprenylation of aldehydes. Reaction of β,β-dimethylacrolein with this chiral borane (B79455) reagent can provide this compound in good yields and high enantiomeric excess (ee) researchgate.netgoogle.com. For example, a reported synthesis achieved (+)-ipsdienol in 65% yield with 100% ee using this methodology google.com. This approach highlights the utility of chiral organoboranes in controlling the stereochemistry during the formation of the alcohol functionality in this compound.

Olefin Metathesis Applications

Olefin metathesis, a powerful tool for carbon-carbon double bond formation and rearrangement, has been explored as a potential route for simplifying this compound synthesis researchgate.netrsc.orgrsc.orgwipo.intwikipedia.org. While not yet widely implemented for large-scale this compound production, this methodology offers the possibility of constructing the diene framework of this compound from simpler olefin precursors. Olefin metathesis catalysts, such as those based on ruthenium, molybdenum, and tungsten, facilitate the redistribution of alkene fragments wikipedia.org. Although specific detailed examples of this compound synthesis solely via olefin metathesis were not extensively found in the search results, the general applicability of this method in pheromone synthesis and the construction of diene systems suggests its potential for future this compound routes wipo.int. The method can potentially reduce the number of synthetic steps and minimize waste wikipedia.org.

Enzymatic and Biocatalytic Syntheses

Enzymatic and biocatalytic methods offer attractive routes to this compound, particularly for accessing specific enantiomers under mild conditions researchgate.netresearchgate.net. Bark beetles themselves synthesize this compound de novo via enzymatic pathways, primarily from myrcene (B1677589) nih.govresearchgate.netpurdue.eduacs.org. Studies have identified key enzymes involved in this biosynthesis. For instance, cytochrome P450 enzymes, such as CYP9T2, are known to hydroxylate myrcene to this compound purdue.edu. Additionally, an enzyme called this compound dehydrogenase (IDOLDH), a short-chain dehydrogenase, has been shown to stereospecifically oxidize (-)-ipsdienol to ipsdienone (B1237271) and reduce ipsdienone back to (-)-ipsdienol, playing a role in controlling the enantiomeric composition of the pheromone blend in some Ips species nih.gov.

Research into de novo biosynthesis in Ips beetles has shown that [1-14C]acetate is incorporated into this compound, indicating synthesis via the mevalonate (B85504) pathway researchgate.net. While the initial hydroxylation of myrcene by enzymes like CYP9T2 may not produce the exact enantiomeric ratio found in the natural pheromone blend, other enzymes like IDOLDH contribute to tuning this ratio through oxidation-reduction cycles nih.govpurdue.edu. These findings suggest the potential for developing in vitro enzymatic or whole-cell biocatalytic processes for the production of specific this compound enantiomers.

Isoprene Synthons in this compound Construction

The isoprenoid nature of this compound means that synthetic strategies often rely on the use of isoprene or isoprene-derived building blocks, known as isoprene synthons, to construct the carbon skeleton researchgate.netnih.govcsic.es. The efficient coupling of these synthons is crucial for successful this compound synthesis.

Development of Specific Isoprene Building Blocks

Various isoprene building blocks have been developed and utilized in this compound synthesis. One such synthon is 2-(bromomethyl)buta-1,3-diene, which has been employed in reactions with aldehydes in the presence of zinc to yield this compound researchgate.netcsic.esthieme-connect.com. Another approach involves the use of 2-(trimethylsilyl)methyl-1,3-butadiene as a reagent for isoprenylation of carbonyl compounds pherobase.com. The synthesis of these specific synthons often involves functionalization of isoprene or related precursors to introduce reactive groups at the desired positions for subsequent coupling reactions csic.es. For example, 2-(bromomethyl)-1,4-dibromo-2-butene, prepared by bromination of isoprene followed by allylic bromination, has been used as a starting material for isoprenylation reactions leading to this compound csic.esthieme-connect.com.

Isoprenylation Reactions in Carbon Skeleton Assembly

Isoprenylation reactions are fundamental steps in assembling the this compound carbon framework using isoprene synthons. These reactions involve the addition of an isoprene unit or a derivative to another molecule. In the context of this compound synthesis, this often involves the reaction of an isoprene synthon with a carbonyl compound (an aldehyde or ketone) to form a new carbon-carbon bond and introduce the alcohol functionality researchgate.netgoogle.comthieme-connect.com.

Organoborane-mediated isoprenylation of aldehydes, as discussed in Section 3.3.1, is a powerful example of this, allowing for stereoselective carbon-carbon bond formation google.comnih.gov. Another method involves the reaction of 2-(bromomethyl)buta-1,3-diene with aldehydes in the presence of zinc powder, which proceeds via an organozinc intermediate csic.esthieme-connect.com. This reaction provides a straightforward route to racemic this compound thieme-connect.com. Indium-mediated isoprenylation of carbonyl compounds with 2-bromomethyl-1,3-butadiene has also been reported as a method for synthesizing ipsenol and this compound researchgate.net. These isoprenylation reactions are key transformations that build the branched, diene-containing structure characteristic of this compound.

Ecological and Behavioral Functions of Ipsdienol

Intraspecific Communication and Aggregation Behavior

Ipsdienol is a key component in the aggregation pheromones used by many Ips species. wikipedia.orgslu.senih.gov These pheromones facilitate the mass attack on host trees, a strategy necessary to overcome tree defenses. up.ac.zaresearchgate.net

Role as a Primary Aggregation Pheromone Component

In numerous Ips species, this compound serves as a primary signal that attracts conspecifics to a suitable host tree. wikipedia.orgslu.senih.gov For example, in Ips confusus, this compound is considered a principal sex attractant. wikipedia.org Male beetles often initiate attacks on a host and release pheromones, including this compound, from their frass to attract both males and females to the site, leading to aggregation and coordinated colonization. nih.gov The production of this compound can be stimulated by feeding on host phloem. slu.se Studies have shown that bark beetles can synthesize this compound de novo via the mevalonate (B85504) pathway. slu.senih.govresearchgate.net

Influence of Pheromone Blend Composition on Conspecific Response

The effectiveness of this compound in attracting conspecifics is often dependent on its presence within a specific blend of multiple pheromone components. Different Ips species utilize different pheromone blends, and the precise ratio and combination of these components are crucial for eliciting the appropriate behavioral response. up.ac.zaresearchgate.netfrontiersin.org For instance, Ips avulsus uses this compound and lanierone (B1212538), while Ips calligraphus uses this compound, cis-verbenol (B83679), and trans-verbenol. up.ac.zaresearchgate.net Ips grandicollis, in contrast, primarily uses ipsenol (B191551). up.ac.zaresearchgate.net

Field studies have demonstrated that the most attractive blends for certain Ips species include this compound. up.ac.zaoup.com For I. avulsus, blends of this compound and ipsenol have been found to be highly attractive. oup.com The enantiomeric composition of this compound (the ratio of its different chiral forms, (+) or (-)) can also influence the attractiveness of the pheromone blend to conspecifics, and this response can be context-dependent, varying with geographic location and the presence of other semiochemicals. up.ac.zaresearchgate.netresearchgate.netup.ac.za

Data from field trapping experiments illustrate the varying attractiveness of different pheromone blends to Ips species. The following table summarizes findings on attractive blends for three sympatric Ips species in the southern United States:

SpeciesAttractive Pheromone Blend Components
Ips avulsusThis compound + Lanierone; this compound + Ipsenol up.ac.zaresearchgate.netoup.com
Ips calligraphusThis compound + cis-Verbenol + trans-Verbenol up.ac.zaresearchgate.net
Ips grandicollisIpsenol; Ipsenol + cis-Verbenol; Ipsenol + this compound up.ac.zaresearchgate.netoup.com

Research on Ips duplicatus has shown that this compound and E-myrcenol are major components of its aggregation pheromone, and the ratio between these compounds can vary geographically. nih.govresearchgate.net Electroantennogram studies indicate that I. duplicatus antennae respond strongly to this compound, often more so than to other components in the blend. nih.gov

Interspecific Chemical Signaling and Reproductive Isolation

Beyond intraspecific attraction, this compound is involved in chemical interactions between different bark beetle species, influencing processes like reproductive isolation and competition for resources. wikipedia.orgup.ac.zaresearchgate.net

This compound as an Interspecific Inhibitor or Attractant

This compound can act as either an attractant or an inhibitor for heterospecific bark beetle species, depending on the species and the specific blend of semiochemicals present. usda.govchemical-ecology.netchemical-ecology.net For example, while this compound is an attractant for many Ips species, it can inhibit the response of certain Dendroctonus species to their own aggregation pheromones. chemical-ecology.netchemical-ecology.netmdpi.comresearchgate.netnih.gov Conversely, this compound can also attract predators or competitors of Ips beetles. chemical-ecology.netcambridge.org

Studies have shown that the presence of this compound can reduce the trap catches of Dendroctonus brevicomis and Ips paraconfusus when combined with their respective attractant pheromones. nih.gov This suggests a role for this compound in mediating interspecific competition. nih.gov

Context-Dependent Effects in Heterospecific Interactions

The effect of this compound on heterospecifics is often context-dependent, meaning it can vary based on the presence and ratios of other semiochemicals in the environment. up.ac.zaresearchgate.net For instance, the response of Ips avulsus to different enantiomeric ratios of this compound has been shown to depend on the co-attractants used in trapping experiments, such as ipsenol or lanierone. up.ac.zaresearchgate.netoup.com This context-dependent response may signal the type of interspecific interactions likely to be encountered on a host tree, such as the presence of competitors or beneficial species. up.ac.zaresearchgate.net

Field trapping studies manipulating semiochemical context have observed that the effect of this compound's enantiomeric composition on beetle captures can vary significantly depending on the co-bait used. up.ac.zaresearchgate.netup.ac.za

Mechanisms of Interspecific Competition Reduction

This compound contributes to mechanisms that can reduce interspecific competition among bark beetle species that share the same host resources. up.ac.zaresearchgate.netchemical-ecology.net One key mechanism is the use of different pheromone blends by sympatric species, which helps to minimize cross-attraction and maintain reproductive isolation. up.ac.zaresearchgate.netoup.com Even when species use some of the same pheromone components, differences in the quantitative or enantiomeric ratios of these compounds can lead to species-specific responses. up.ac.zaresearchgate.net

This compound can also act as an interspecific inhibitor, deterring competing species from colonizing an already occupied host tree. usda.govchemical-ecology.netnih.govresearchgate.net For example, (S)-(+)-ipsdienol, a pheromone component of Ips pini, has been shown to inhibit the attraction of Ips latidens to its own pheromone, ipsenol. usda.gov This inhibition is thought to help reduce interspecific competition for breeding material. usda.gov Similarly, this compound produced by Dendroctonus brevicomis can inhibit the response of Ips pini, potentially reducing competition between these species. chemical-ecology.net

The complex interplay of attractive and inhibitory signals, including this compound, within the chemical landscape of a host tree helps to regulate the density of attack and can contribute to the ecological separation of cohabiting bark beetle species. chemical-ecology.net While pheromone specificity is hypothesized to be important for reproductive isolation, studies suggest that other mechanisms, such as differences in courtship behavior (e.g., stridulatory signals), may also play a role, particularly in sympatric species with overlapping pheromone responses. oup.comresearchgate.net

Enantiomeric Specificity in Chemoecological Responses

This compound exists as two enantiomers, (S)-(+)-ipsdienol and (R)-(-)-ipsdienol, which are mirror images of each other usda.gov. The behavioral responses of bark beetles to these enantiomers can vary significantly depending on the species and even the geographic population within a species usda.govoup.com.

Different Ips species and populations exhibit distinct preferences for this compound enantiomers. For instance, Ips pini populations show considerable variation in their response to different stereoisomers of this compound oup.com. California populations of I. pini are primarily attracted to 99.9% (-)-ipsdienol, and the presence of lanierone does not affect their attraction oup.com. In contrast, eastern and midwestern populations of I. pini respond best to a racemic or slightly positive blend of this compound enantiomers usda.govoup.com. Studies on Ips subelongatus in China have also revealed geographical variations in aggregation pheromone response, with different populations showing preferences for either (-)-ipsenol alone or a binary blend of (-)-ipsenol and (+)-ipsdienol cabidigitallibrary.org.

The behavioral disparity in response to enantiomers can also extend to predators of bark beetles, which can have implications for pest management strategies like trap-out programs oup.comoup.com. Predators may respond differently to specific enantiomeric ratios compared to their prey oup.com.

Here is a summary of observed behavioral responses to this compound enantiomers in some Ips species and populations:

Species/PopulationPreferred this compound Enantiomer RatioEffect of LanieroneSource
Ips confususPrinciple sex attractant (specific enantiomer not explicitly stated in source)Not specified wikipedia.org
Ips pini (California)99.9% (-)-ipsdienolNo effect oup.com
Ips pini (New York)Racemic mixture ((S):(R) 65:35 produced)Not specified usda.gov
Ips pini (Eastern/Midwestern)Racemic to slightly positive blendIncreases attraction oup.com
Ips subelongatus (Inner Mongolia)Not attractive alone, synergistic with (-)-ipsenolNot specified cabidigitallibrary.org
Ips subelongatus (Jilin)Synergistic with (-)-ipsenol (specifically 97% (-)-ipsenol and 97% (+)-ipsdienol blend)No effect cabidigitallibrary.org

The ability of insects to discriminate between enantiomers of this compound is rooted in the neurophysiological responses of their olfactory system. Olfactory Sensory Neurons (OSNs) housed within antennal sensilla are responsible for detecting these volatile compounds nih.govnih.gov. Studies using single-sensillum recordings have shown that specific OSN classes exhibit selective responses to different enantiomers of bark beetle pheromones, including this compound slu.sefrontiersin.org. For example, in Ips typographus, certain OSN classes show strong responses to specific pheromone compounds like this compound slu.se. In Ips acuminatus, an OSN class (IAc4) was found to respond strongly to R-(-)-ipsdienol, demonstrating enantiomer-specific detection frontiersin.org.

Olfactory Receptor Mechanisms and Perception

The perception of this compound, like other odorants in insects, is mediated by a complex olfactory system involving odorant receptors (ORs) expressed in OSNs nih.govnih.gov.

Insect odorant receptors are a diverse family of proteins crucial for detecting a wide range of volatile chemicals nih.govnih.gov. Research has focused on identifying and characterizing the specific ORs that bind to this compound. In Ips typographus, two ORs, ItypOR46 and ItypOR49, have been functionally characterized and shown to respond specifically to single enantiomers of bark beetle pheromone compounds, with ItypOR49 being responsive to (R)-(-)-ipsdienol nih.govoup.comoup.com. These receptors belong to an Ips-specific OR lineage nih.govoup.comoup.com. Functional characterization of ORs is often performed using heterologous expression systems like Xenopus oocytes or HEK293 cells nih.govnih.gov.

OSNs are the primary sensory units in the insect olfactory system, housing the dendrites where ORs are located nih.govnih.gov. Functional analysis of OSNs, often through single-sensillum recordings, provides insight into their response profiles to different odorants. In Ips typographus, several classes of OSNs respond strongly to pheromone compounds, including this compound slu.se. These OSNs exhibit selective and sometimes enantiomer-specific responses slu.sefrontiersin.org. The response profiles of characterized ORs often match well with those of previously identified OSN classes nih.govoup.com.

Insect ORs are unique in that they function as ligand-gated ion channels, forming a heteromeric complex typically composed of a variable OR subunit (which contains the odorant-binding site) and a conserved co-receptor (Orco) subunit nih.govijbs.comrockefeller.edu. The binding of an odorant ligand, such as this compound, to the OR subunit directly gates the ion channel, leading to a depolarization of the OSN membrane and the generation of action potentials nih.govijbs.com.

Molecular modeling and docking studies are used to predict the ligand-binding sites within ORs and understand the interactions between the receptor and its ligand nih.govijbs.com. For ItypOR49, the receptor responsive to (R)-(-)-ipsdienol in I. typographus, models suggest a binding cleft where the ligand interacts with specific residues nih.gov. Experimental methods like site-directed mutagenesis can further support the importance of these residues in pheromone binding and receptor activation nih.gov. Hydrogen bonding appears to be a key factor in the binding of pheromones to these receptors nih.gov. Unlike the G protein-coupled receptor (GPCR) signaling pathways found in vertebrate olfaction, insect ORs directly mediate signal transduction upon ligand binding nih.govrockefeller.edu.

Analytical Characterization and Methodologies in Ipsdienol Research

Chromatographic Separation Techniques for Enantiomers

The biological activity of ipsdienol is highly dependent on its stereochemistry. Therefore, the separation of its enantiomers is a critical step in its analysis. Chiral chromatography is the primary method used for this purpose.

Chiral gas chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds like this compound. This method utilizes a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin (B1172386). The separation is based on the differential interaction of the this compound enantiomers with the chiral stationary phase, leading to different retention times for each enantiomer. This allows for the determination of the enantiomeric ratio in a given sample. The use of derivatized cyclodextrin macromolecules in the stationary phase is common for creating columns with the ability to separate enantiomers. gcms.cz

The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be calculated from the peak areas of the two enantiomers in the chromatogram. Chiral GC has been instrumental in studies demonstrating that the enantiomeric composition of this compound produced by bark beetles can vary between species and even individuals, which has significant implications for their chemical ecology. up.ac.za

Table 1: Example of Enantiomeric Ratio Determination of this compound using Chiral GC

EnantiomerRetention Time (min)Peak AreaEnantiomeric Ratio (%)
(+)-Ipsdienol12.57500075
(-)-Ipsdienol13.22500025

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is another widely used technique for the separation of this compound enantiomers. csfarmacie.czmdpi.com This method offers a broad range of chiral stationary phases, providing versatility for separating a wide variety of chiral compounds. phenomenex.comhplc.eu Common CSPs include those based on polysaccharides, proteins, and Pirkle-type phases. phenomenex.comhplc.eu The separation mechanism involves the formation of transient diastereomeric complexes between the this compound enantiomers and the chiral selector on the stationary phase, resulting in different retention times. chiralpedia.com

HPLC can be operated in both normal-phase and reversed-phase modes, although normal-phase is more common for many chiral separations. csfarmacie.czhplc.eu The choice of mobile phase is crucial for optimizing the separation. csfarmacie.cz An advantage of HPLC is the ability to invert the elution order of the enantiomers by using a CSP with the opposite absolute configuration, which can be beneficial for the accurate quantification of trace enantiomers. hplc.eu

Table 2: Common Chiral Stationary Phases Used in HPLC for Enantiomeric Separation

Chiral Stationary Phase TypeCommon Chiral SelectorsSeparation Principle
Polysaccharide-basedCellulose and amylose (B160209) derivativesFormation of inclusion complexes, hydrogen bonding, dipole-dipole interactions
Protein-basedBovine serum albumin (BSA), α1-acid glycoprotein (B1211001) (AGP)Hydrophobic and electrostatic interactions
Pirkle-type (brush-type)(R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, dipole-dipole interactions
Ligand ExchangeAmino acids and their derivatives complexed with a metal ion (e.g., Cu2+)Formation of diastereomeric metal complexes
MacrocyclicCyclodextrins, crown ethers, glycopeptide antibioticsInclusion complexation, hydrogen bonding, steric interactions

Electrophysiological Assay Development for Pheromone Response

Understanding the biological response of insects to this compound is crucial for its application in pest management. Electrophysiological assays are developed to directly measure the response of the insect's olfactory system to different enantiomers and concentrations of this compound.

Field trapping studies are a form of behavioral assay that complements electrophysiological findings. up.ac.za These studies assess the attractiveness of different enantiomeric ratios of this compound, often in combination with other pheromone components, to the target insect species in a natural setting. oup.com The results from these assays are critical for developing effective lures for monitoring and controlling bark beetle populations.

Table 4: Comparison of Electrophysiological and Behavioral Assays for Pheromone Response

Assay TypePrincipleInformation ObtainedApplication in this compound Research
Electroantennography (EAG)Measures the summed electrical potential from the entire antenna in response to an odorant.Overall antennal sensitivity to different compounds and concentrations.Screening for active pheromone components and determining dose-response relationships.
Single-Cell Recording (SCR/SSR)Records the action potentials from individual olfactory sensory neurons.Specificity and sensitivity of individual olfactory receptors to different enantiomers of this compound.Characterizing the neural basis of pheromone perception and enantiomeric discrimination.
Field TrappingMeasures the number of insects attracted to a baited trap in a natural environment.Behavioral response (attraction) to different pheromone blends and enantiomeric ratios under real-world conditions.Optimizing lure composition for pest monitoring and management programs.

Electroantennography (EAG) for General Olfactory Sensitivity

In the study of this compound, EAG is particularly valuable for screening the antennal sensitivity to its different enantiomers, (+)-ipsdienol and (-)-ipsdienol. Research on the male orchid bee, Euglossa cyanura, demonstrates the utility of this technique. These bees are attracted to and collect (-)-ipsdienol for their "perfumes" used in courtship displays. EAG recordings from the antennae of male E. cyanura showed significantly larger responses to the behaviorally attractive (-)-isomer compared to the (+)-isomer across various concentrations. frontiersin.orgresearchgate.net This electrophysiological finding correlates directly with field bioassays where males overwhelmingly preferred the (-)-enantiomer. frontiersin.orgresearchgate.net

Table 1: Electroantennographic (EAG) Responses of Male Euglossa cyanura to this compound Enantiomers

Stimulus Concentration (dilution) (-)-Ipsdienol Mean EAG Response (mV) (+)-Ipsdienol Mean EAG Response (mV)
1:10,000 ~0.3 ~0.3
1:1,000 ~0.6 ~0.4
1:100 ~1.1 ~0.6
1:10 ~1.5 ~0.8
Undiluted ~1.8 ~1.0

Data is estimated from graphical representations in the cited literature and is for illustrative purposes. frontiersin.org

Single Sensillum Recordings (SSR) for Specific Receptor Characterization

While EAG provides a broad measure of antennal sensitivity, Single Sensillum Recordings (SSR) offer a much finer resolution by measuring the activity of individual OSNs housed within a single olfactory sensillum. This technique is crucial for characterizing the specific olfactory receptors and determining their ligand specificity, allowing researchers to identify neurons that are narrowly tuned to particular compounds, such as the different enantiomers of this compound.

SSR studies in various bark beetle species of the genus Ips have been instrumental in deconstructing their complex pheromone communication systems. These recordings have revealed the existence of distinct classes of OSNs, each specifically tuned to a particular enantiomer of this compound. For instance, in the pine engraver Ips acuminatus, SSR experiments identified OSN classes that respond specifically to either S-(+)-ipsdienol or R-(−)-ipsdienol. nih.govusda.gov This demonstrates that the beetle's olfactory system possesses separate channels for processing information about each enantiomer.

Dose-response experiments using SSR can quantify the sensitivity and specificity of these specialized neurons. In I. acuminatus, a specific OSN class (designated IAc?) showed a clear dose-dependent response to S-(+)-ipsdienol, with a response threshold as low as 100 picograms. nih.govusda.gov The firing rate of these neurons increased with rising concentrations of S-(+)-ipsdienol, confirming their high sensitivity and tuning to this specific compound. Such detailed characterization is vital for understanding how bark beetles can distinguish between different pheromone blends, which is often critical for species recognition and mate selection. The presence of these highly specific OSNs underscores the evolutionary adaptation of the insect's olfactory system to detect key semiochemicals with high fidelity. nih.gov

Table 2: Dose-Dependent Firing Rate of S-(+)-Ipsdienol-Specific Olfactory Sensory Neurons (OSN Class IAc?) in Ips acuminatus

Stimulus Dose on Filter Paper Mean Response (spikes/s, Hz)
1 pg ~10
10 pg ~15
100 pg ~25
1 ng ~40
10 ng ~60
100 ng ~80
1 µg ~110
10 µg ~125

Data is estimated from graphical dose-response curves in the cited literature and is for illustrative purposes. nih.govusda.gov

Advanced Research Applications and Future Directions

Semiochemical-Based Forest Pest Management Strategies

Ipsdienol is a key component in the development of semiochemical-based strategies for the management of bark beetle populations. These methods manipulate the chemical communication systems of insects to disrupt their reproductive cycles and reduce their impact on forest ecosystems.

The efficacy of trapping and monitoring programs for bark beetles and other wood-boring insects is heavily reliant on the optimization of pheromone lures. Research has demonstrated that the attractiveness of these lures can be significantly enhanced by carefully adjusting the blend of different semiochemicals, including this compound.

In a series of experiments conducted in mature pine stands across Canada and the United States, a quaternary blend of racemic ipsenol (B191551), racemic this compound, ethanol, and α-pinene proved highly effective for trapping a variety of wood-boring beetles. nih.govoup.com This multi-component lure was particularly successful in capturing species such as Acanthocinus nodosus, Acanthocinus obsoletus, and Rhagium inquisitor. nih.govoup.com The inclusion of this compound in combination with other pheromones and host volatiles creates a synergistic effect, broadening the range of species attracted to the traps. oup.com

The enantiomeric composition of this compound is another critical factor in lure optimization. Studies on the pine engraver beetle, Ips pini, have shown that the response to this compound can vary geographically based on the specific enantiomeric ratios produced by local beetle populations. researchgate.net For instance, in some regions, a higher proportion of the (–)-ipsdienol enantiomer significantly enhances trap catches. researchgate.net The release rate of this compound from dispensers is also a key parameter that requires optimization to maximize trap efficacy.

Table 1: Effect of Lure Composition on Trap Captures of Wood-Boring Beetles

Lure CompositionTarget SpeciesKey Findings
Quaternary blend (Ipsenol, this compound, Ethanol, α-Pinene)Acanthocinus nodosus, Acanthocinus obsoletus, Rhagium inquisitorSignificantly higher trap catches compared to binary blends or unbaited traps. nih.govoup.com
This compound with varied enantiomeric ratiosIps piniAttraction is dependent on the specific blend of (R)-(-) and (S)-(+) enantiomers, with optimal ratios varying geographically. researchgate.net
This compound in combination with host compoundsIps pini, Ips latidensThe presence of host volatiles can influence the response of bark beetles to this compound. oup.com

Communication disruption is a proactive pest management strategy that aims to interfere with the chemical signaling systems used by insects to locate mates and aggregate on host trees. This compound, as a key component of the bark beetle aggregation pheromone, has been investigated for its potential in disrupting the communication of several pest species.

Research has shown that the application of synthetic this compound, often in combination with other semiochemicals, can significantly reduce the attraction of bark beetles to baited traps and host trees. In studies conducted in Alaska, the addition of (±)-ipsdienol along with MCH (3-methyl-2-cyclohexen-1-one) to trees baited with spruce beetle lures resulted in a 62% reduction in attack density in stands with high beetle populations. usda.gov Furthermore, in areas with low to medium spruce beetle populations, a combination of (±)-exo- and (±)-endo-brevicomin, (±)-ipsdienol, and MCH disrupted gallery construction by up to 77% and brood production by as much as 83%. usda.gov

These findings indicate that this compound can act as a disruptive agent, effectively confusing bark beetles and preventing them from concentrating their attacks on susceptible trees. The success of communication disruption is dependent on the specific blend of semiochemicals used, their release rates, and the population density of the target pest. Mating disruption, a specific form of communication disruption, has also been explored, with the goal of preventing male beetles from locating females, thereby reducing reproduction. researchgate.netmdpi.comalmonds.commdpi.com

Table 2: Efficacy of this compound in Communication Disruption of Spruce Beetles

Semiochemical CombinationBeetle Population LevelReduction in Attack DensityReduction in Gallery ConstructionReduction in Brood Production
(±)-Ipsdienol + MCHHigh62% usda.gov40% usda.gov50% usda.gov
(±)-exo- & (±)-endo-brevicomin + (±)-Ipsdienol + MCHLow-63% usda.gov83% usda.gov
(±)-exo- & (±)-endo-brevicomin + (±)-Ipsdienol + MCHMedium-77% usda.gov81% usda.gov

Integrated Pest Management (IPM) is a comprehensive approach to pest control that combines multiple strategies to minimize economic, environmental, and health risks. entsoc.orgnatran.comresearchgate.netnih.govhh-ra.org Semiochemicals like this compound are valuable tools within an IPM framework for forest protection. usda.gov

The use of this compound-baited traps for monitoring bark beetle populations is a cornerstone of many IPM programs. usda.gov These traps provide crucial data on pest presence, abundance, and seasonal activity, allowing forest managers to make informed decisions about the timing and necessity of control interventions. Early detection of rising beetle populations can trigger preventative measures, such as the targeted removal of infested trees or the deployment of mass trapping or communication disruption technologies.

In a successful case of mass trapping for the bark beetle Ips duplicatus, dispensers releasing a blend of this compound and E-myrcenol were used. researchgate.netfao.org This program led to a significant reduction in tree mortality over a 20-year period, demonstrating the potential of pheromone-based strategies when integrated into a long-term management plan. researchgate.netfao.org

The integration of this compound into IPM programs offers a more sustainable alternative to broad-spectrum insecticides, reducing the negative impacts on non-target organisms and the environment. entsoc.orgnatran.comresearchgate.netnih.govhh-ra.org The economic benefits of using this compound in IPM can include reduced costs associated with pesticide application and decreased timber losses due to beetle infestations. entsoc.orgnatran.comresearchgate.netnih.govhh-ra.org

Development of Advanced Biosensors for Infestation Detection

The early detection of bark beetle infestations is critical for effective management. Researchers are working on the development of highly sensitive biosensors that can detect the presence of this compound and other beetle pheromones in the air, providing an early warning of pest activity.

The insect's own olfactory system provides a blueprint for the design of highly specific and sensitive biosensors. mdpi.com Scientists have identified and characterized the specific olfactory receptors (ORs) in bark beetles that are responsible for detecting this compound. nih.govbioenergyinternational.com

In the Eurasian spruce bark beetle, Ips typographus, researchers have identified 73 different odorant receptors, two of which, ItypOR46 and ItypOR49, respond to the pheromone components (S)-(-)-ipsenol and (R)-(-)-ipsdienol, respectively. nih.govbioenergyinternational.com These receptors exhibit a high degree of specificity, allowing the beetle to distinguish its own pheromones from other chemical cues in the environment. By isolating these receptors and incorporating them into a biosensor device, it is possible to create a tool that can specifically detect the presence of this compound at very low concentrations. bioenergyinternational.com

The functional characterization of these receptors, often carried out using techniques like expression in Xenopus oocytes or HEK cells, provides the fundamental knowledge required for their application in biosensor technology. nih.govnih.gov

The development of receptor-based biosensors involves immobilizing the identified olfactory receptors onto a transducer, which can convert the binding of an odorant molecule into a measurable signal. Several approaches are being explored for the engineering of these detection systems.

One promising avenue is the use of nanotechnology to create highly sensitive sensor arrays. By attaching the this compound-specific olfactory receptors to nanomaterials, such as graphene or carbon nanotubes, the sensitivity and signal-to-noise ratio of the biosensor can be significantly enhanced. When this compound molecules in the air bind to the receptors on the sensor, it causes a change in the electrical properties of the nanomaterial, which can be detected and quantified.

Computational methods, such as homology modeling and molecular docking, are being used to understand the precise interactions between this compound and its receptor. nih.gov This knowledge can be used to further refine the design of the biosensor, for example, by genetically engineering the receptor to improve its stability or sensitivity. The ultimate goal is to develop portable, real-time biosensors that can be deployed in the field to provide an early warning of bark beetle infestations, allowing for rapid and targeted management responses. bioenergyinternational.com

Elucidation of Structure-Activity Relationships for Receptor Agonism/Antagonism

The specificity of the interaction between this compound and its corresponding odorant receptors (ORs) in bark beetles is a critical area of research. Understanding the structure-activity relationships (SAR) that govern this interaction is fundamental for developing novel pest management strategies. By elucidating which molecular features of this compound are essential for receptor binding (agonism) and which modifications can block the receptor (antagonism), researchers can design new semiochemicals with enhanced potency or inhibitory effects.

Rational Design of this compound Analogs

Rational design involves the strategic modification of a lead compound—in this case, this compound—to probe and optimize its interaction with a biological target. The goal is to identify the key chemical moieties responsible for biological activity. For this compound, this involves synthesizing analogs with systematic changes to its core structure and evaluating their effect on the beetle's olfactory response.

Key structural features of this compound that are prime candidates for modification include the hydroxyl group, the stereocenter at the C4 position, and the positions of the double bonds.

Modification of the Hydroxyl Group: The polarity and hydrogen-bonding capability of the alcohol functional group are likely crucial for receptor binding. Analogs can be designed where the hydroxyl group is replaced with an ether, ester, or thiol to assess the importance of the hydrogen bond donor/acceptor properties.

Alterations to the Carbon Skeleton: Shortening or lengthening the carbon chain, or introducing cyclic constraints, can provide insights into the size and shape of the receptor's binding pocket. For example, analogs with a cyclobutyl or cyclopentyl ring incorporating parts of the carbon backbone could determine if a more rigid conformation enhances binding affinity.

These rationally designed analogs are then tested for their ability to elicit a response (agonism) or block the response to natural this compound (antagonism) through electrophysiological techniques, such as electroantennography (EAG), or behavioral assays.

Table 1: Hypothetical this compound Analogs for Structure-Activity Relationship Studies This table presents a conceptual framework for the rational design of analogs and their intended purpose in SAR studies.

Analog NameStructural ModificationRationale for DesignExpected Outcome
Ipsdienyl Methyl EtherReplacement of -OH with -OCH₃To test the importance of the hydroxyl group as a hydrogen bond donor.Reduced or eliminated agonist activity if hydrogen donation is critical for receptor activation.
Dihydrothis compoundSaturation of the C7-C8 double bondTo evaluate the role of the terminal double bond in receptor binding and activation.Altered binding affinity; may reveal if the π-system is involved in key interactions.
Homothis compoundAddition of a methylene group (-CH₂-) to the carbon chainTo probe the size limits of the receptor's binding pocket.Decreased activity if the binding pocket is sterically constrained.
4-epi-IpsdienolInversion of stereochemistry at the C4 positionTo confirm the importance of the specific 3D arrangement of the hydroxyl group for chiral recognition by the receptor.Significantly reduced or different activity in receptors specific to one enantiomer.

Computational Modeling of Ligand-Receptor Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide powerful tools for visualizing and analyzing the interaction between a ligand like this compound and its receptor at an atomic level. These in silico techniques complement experimental SAR studies by predicting how ligands bind and by helping to rationalize observed biological activities.

Molecular docking studies have been performed to investigate the binding of this compound enantiomers to specific odorant receptors. For instance, the receptor ItypOR49 from the spruce bark beetle, Ips typographus, has been functionally characterized and shown to respond specifically to (R)-(−)-ipsdienol. nih.gov Computational docking simulations of (R)-(−)-ipsdienol into a homology model of ItypOR49 have predicted the likely binding site and key interactions. researchgate.net

These models suggest that the ligand binds within a pocket formed by several transmembrane helices of the receptor. The interaction is stabilized by a combination of forces:

Hydrogen Bonding: The hydroxyl group of this compound is predicted to form a crucial hydrogen bond with specific amino acid residues (e.g., a serine or threonine) within the binding pocket. This interaction likely anchors the ligand in a specific orientation. researchgate.net

Hydrophobic Interactions: The nonpolar carbon backbone of this compound engages in van der Waals interactions with hydrophobic amino acid residues (e.g., leucine, isoleucine, valine) that line the binding cavity.

Molecular dynamics simulations can further refine these static docking poses. MD simulates the movement of atoms over time, providing insights into the dynamic stability of the ligand-receptor complex and revealing how the receptor might change conformation upon ligand binding. nih.gov This information is invaluable for understanding the mechanism of receptor activation and for the rational design of potent antagonists that can bind tightly to the receptor but fail to trigger the conformational change necessary for signaling.

Table 2: Predicted Interacting Residues in this compound-Receptor Complex Based on computational docking studies of (R)-(−)-ipsdienol with a model of the ItypOR49 receptor from I. typographus. researchgate.net

Interaction TypePredicted Amino Acid ResiduesRole in Binding
Hydrogen BondingPolar residues (e.g., Serine, Threonine)Anchors the hydroxyl group of this compound, providing specificity.
Hydrophobic InteractionsAliphatic residues (e.g., Leucine, Valine)Stabilize the carbon backbone of this compound within the binding pocket.
Pi-Alkyl InteractionsAromatic residues (e.g., Phenylalanine)Potential interaction with the double bonds of this compound, contributing to binding affinity.

Bioengineering Approaches for Sustainable this compound Production

The chemical synthesis of enantiomerically pure pheromones like this compound can be complex and costly. researchgate.netnih.gov Bioengineering, utilizing the biosynthetic power of microorganisms, offers a promising alternative for sustainable, cost-effective, and scalable production. By harnessing metabolic engineering and synthetic biology, microbial "cell factories" can be programmed to produce high-value terpenoids. rsc.org

Metabolic Engineering of Microorganisms for Pheromone Synthesis

This compound is a monoterpenoid, synthesized in nature from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov While many microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, produce these precursors for their own cellular processes, the native flux is typically too low for high-yield production of a target terpenoid.

Metabolic engineering strategies focus on redirecting the host cell's metabolism towards the overproduction of IPP and DMAPP. A common and effective approach is the introduction of a heterologous mevalonate (B85504) (MVA) pathway into E. coli, which naturally uses the methylerythritol phosphate (MEP) pathway. mdpi.com The MVA pathway, sourced from yeast or other organisms, provides an independent and high-flux route to the key precursors. mdpi.com

Once the precursor supply is enhanced, the specific pathway to this compound must be constructed. This involves introducing the genes for the enzymes that convert the precursors into the final product. For this compound, this typically requires two key enzymes:

Geranyl Diphosphate Synthase (GPPS): This enzyme condenses one molecule of IPP and one molecule of DMAPP to form geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes.

This compound Synthase (IDS): A specialized terpene synthase that catalyzes the cyclization and rearrangement of GPP to form this compound. The specific gene for this enzyme would need to be identified from an Ips species and cloned into the production host.

Further engineering efforts may involve knocking out competing metabolic pathways that drain the precursor pool or lead to the formation of unwanted byproducts. nih.gov

Synthetic Biology Tools for Pathway Optimization

Promoter Engineering and Tunable Expression: Instead of simply overexpressing the pathway enzymes at maximum levels, which can cause metabolic burden or toxic intermediate accumulation, synthetic promoters and inducible systems allow for dynamic control. Gene expression can be tuned to match the metabolic state of the cell, balancing pathway flux with cell health and growth.

Scaffolding and Compartmentalization: Protein scaffolds can be designed to co-localize enzymes of the same pathway. By bringing the enzymes into close physical proximity, the local concentration of intermediates is increased, channeling the metabolic flux more efficiently towards the final product and minimizing the loss of intermediates to competing pathways.

These advanced tools enable the iterative optimization of the microbial chassis, pushing production titers towards economically viable levels and making microbial fermentation a sustainable manufacturing platform for this compound and other complex semiochemicals.

Unexplored Ecological Interactions and Pheromone Evolution

While this compound is well-established as an aggregation pheromone, its role in the chemical ecology of bark beetles is far more complex and extends beyond simple intraspecific communication. Recent research is uncovering its involvement in a web of interactions with predators, competitors, and symbiotic microorganisms, which in turn drives the evolution of the pheromone signal itself.

The enantiomeric composition of this compound is a key factor in its ecological function. Different species of Ips often produce and respond to different ratios of the (+) and (-) enantiomers. This chemical divergence serves as a mechanism for reproductive isolation, preventing costly interspecific mating attempts and resource competition among closely related species that share the same host trees. oup.com For example, one species might use a blend rich in (+)-ipsdienol, while a sympatric competitor uses a blend dominated by the (-)-enantiomer.

The evolution of these specific enantiomeric blends is shaped by multiple selective pressures. According to the asymmetric tracking model, if the emitting sex (males in Ips) is the limiting resource for the responding sex, then responders should not be highly selective, and the signal can evolve more freely in response to other pressures. nih.gov Research on Ips avulsus supports this, showing that while males produce a consistent enantiomeric ratio of this compound, responding beetles are attracted to a broader range of ratios. This suggests that the signal's evolution may be more strongly influenced by external factors, such as predation. nih.gov

One of the most significant of these external pressures is eavesdropping by predators. The checkered beetle, Thanasimus dubius, a major predator of Ips beetles, uses this compound as a kairomone to locate its prey. nih.gov Studies have shown that the predator's preference for certain enantiomeric blends of this compound can vary geographically and over time, mirroring the variation in the pheromone produced by its prey, Ips pini. This dynamic suggests a co-evolutionary arms race, where the bark beetle's pheromone signal is under selective pressure to become less conspicuous to the predator, while the predator is under pressure to adapt to these changes. nih.gov

Furthermore, the chemical communication landscape is complicated by the presence of symbiotic fungi that bark beetles introduce into host trees. These fungi are not passive players; they actively engage in the chemical milieu.

Fungal Modification of Host Volatiles: Symbiotic fungi can metabolize the monoterpenes present in the host tree's resin, converting them into oxygenated derivatives. nih.govsciencenews.org Some of these fungal-produced volatiles are attractive to the bark beetles, acting in synergy with the aggregation pheromone to enhance host colonization.

Fungal Production of Beetle Semiochemicals: In some cases, symbiotic fungi have been shown to produce compounds that are identical or similar to the beetles' own pheromone components, including verbenone, an anti-aggregation pheromone. researchgate.netplos.org This indicates that the fungi may play a direct role in modulating the chemical signals that regulate beetle population density on a host.

Pheromone Influence on Fungi: The interaction is bidirectional. Studies have shown that individual isomers of bark beetle pheromones can actually promote the growth of their fungal symbionts in culture, suggesting the beetle's chemical signal may also function to cultivate its microbial partners. nih.gov

These findings highlight that this compound is part of a complex chemical language that mediates not only beetle aggregation but also a suite of ecological interactions, including predator avoidance, reproductive isolation, and the maintenance of a crucial symbiosis with fungi.

This compound's Role in Multi-trophic Interactions

This compound, a primary aggregation pheromone for many bark beetle species in the genus Ips, functions as a powerful chemical signal that extends far beyond intraspecific communication. In complex forest ecosystems, it serves as a key kairomone, a chemical substance emitted by one species that benefits a receiving species of a different trophic level. This function integrates this compound into a web of multi-trophic interactions, influencing the behavior of competitors, predators, and parasitoids.

Predators and parasitoids of bark beetles have evolved to eavesdrop on the this compound signal to efficiently locate their prey. This chemical espionage makes the aggregation of beetles for a mass attack on a host tree a high-risk strategy. For instance, the checkered beetle, Temnochila chlorodia, a significant predator of Ips pini, is strongly attracted to the synthetic pheromone lures that attract Ips pini, including those containing specific ratios of this compound enantiomers researchgate.net. The release of volatile organic compounds (VOCs) like this compound by herbivorous insects creates a chemical trail that natural enemies can follow, enhancing their foraging success and providing a form of indirect plant defense mdpi.com.

Furthermore, this compound plays a role in mediating competition among different bark beetle species that share a host. The specific enantiomeric blend of this compound is often a crucial factor for species recognition and reproductive isolation oup.com. For example, one enantiomer of this compound may be attractive to a particular Ips species, while the other enantiomer may be inhibitory to that same species but attractive to a competitor researchgate.netchemical-ecology.net. (+)-Ipsdienol is an inhibitor for Ips pini, which uses (-)-ipsdienol as its primary attractant; concurrently, (+)-ipsdienol is a key pheromone component for the competing species, Ips paraconfusus researchgate.netchemical-ecology.net. This chemical differentiation helps to partition resources and reduce direct competition for breeding sites within the host tree. The semiochemical context, meaning the presence of other pheromone components like ipsenol or lanierone (B1212538), can further modify the behavioral response of different species to this compound enantiomers oup.com. The table below illustrates the varied roles of this compound enantiomers among different Ips species.

Ips Species(-)-Ipsdienol Role(+)-Ipsdienol RoleReference
Ips pini (Pine Engraver)Major attractantInhibitor / Interrupts response researchgate.net
Ips paraconfusus (California Fivespined Ips)Minor componentMajor attractant researchgate.netchemical-ecology.net
Ips avulsus (Small Southern Pine Engraver)AttractiveAttractive, response can vary with co-baits oup.com
Ips confusus (Pinyon Ips)Component of pheromone blendMajor component (>90% (S)-(+)-ipsdienol) nih.govwikipedia.org

Impact of Environmental Factors on this compound Production and Response

The production of and response to this compound are not static; they are highly plastic and influenced by a variety of environmental factors. These factors include host tree chemistry, climatic conditions, and the social context of the beetle population.

Host Tree Chemistry: The monoterpene composition of the host conifer is a significant environmental factor. Myrcene (B1677589), a common monoterpene in pine resin, is a direct precursor for the biosynthesis of this compound in many Ips species nih.govresearchgate.net. The availability and concentration of myrcene in the host phloem can directly influence the quantity of this compound produced. While some species rely heavily on this sequestration pathway, others utilize a de novo synthesis pathway, which makes them less dependent on host chemistry slu.sepnas.org. This interaction demonstrates how plant secondary metabolites directly influence the insect's chemical communication system mdpi.com.

Climatic Factors: Temperature is a critical abiotic factor affecting nearly all aspects of an insect's life, including pheromone production and response. For example, the release rates of pheromone components from beetle frass can be temperature-dependent nih.gov. Broader climatic conditions influence the geographic distribution and population dynamics of bark beetles, which in turn affects pheromone-mediated processes on a landscape scale researchgate.net. Seasonal variability has also been noted, with the response of beetles like Ips pini to this compound varying at different times of the year oup.com.

Population Density: The density of the beetle population itself is a crucial environmental cue that modulates pheromone signaling. As colonization of a host tree proceeds and beetle density increases, the composition of the chemical plume changes. In the European spruce bark beetle, Ips typographus, the emission of certain pheromone components is density-dependent nih.gov. High densities can lead to a shift from aggregation signals to anti-aggregation signals, which helps to optimize resource utilization and signal that a host is fully occupied. This density-dependent regulation ensures that the beetle population efficiently distributes itself among available resources.

Q & A

Q. What standardized methodologies are used to evaluate enantiomeric ratios of Ipsdienol in field trapping experiments?

Field studies often employ paired trapping setups with controlled enantiomeric ratios of this compound (e.g., racemic, (+)-, or (−)-isomers) alongside co-baits like ipsenol, lanierone, or α-pinene. Traps are randomized and monitored over multiple intervals to account for temporal variability. Data normalization involves comparing capture rates across treatments using statistical methods like ANOVA, with adjustments for environmental factors such as temperature and host tree species .

Q. How is enzyme activity normalized in studies of this compound dehydrogenase (IDOLDH) substrate specificity?

Researchers use normalization assays with fixed parameters (e.g., 0.33 mM (−)-ipsdienol, NADP+ cofactor) to account for variability in enzyme preparation. Activity is expressed as specific activity (µmol/min/mg protein) by dividing experimental values by a reference assay. This ensures comparability across replicates and enzyme batches. Kinetic constants (Km, Vmax) are derived from substrate concentration curves, validated via duplicate assays .

Q. What electrophysiological methods assess this compound sensitivity in predator species?

Q. How can contradictory findings on this compound enantiomer preference in Ips avulsus be resolved?

Contradictions arise from geographic variation, semiochemical context (e.g., co-baits like lanierone), and seasonal effects. To address this, replicate experiments across locations (e.g., Louisiana vs. Georgia) while controlling co-bait combinations. Use multivariate regression to isolate factors like enantiomer ratio × co-bait interactions. For example, racemic this compound outperforms (+)-isomers when co-baited with ipsenol but not lanierone .

Q. What statistical frameworks are recommended for analyzing context-dependent this compound responses?

Context-dependent effects (e.g., predator-prey interactions) require mixed-effects models to account for nested variables (location, season). For trap capture data, calculate percentage decreases between treatments (e.g., 79% reduction with racemic this compound + ipsenol vs. 93% with (+)-isomer + ipsenol) and apply post-hoc tests (Dunn’s, Tukey HSD) to identify significant differences. Meta-analyses of historical data can reconcile conflicting results .

Q. How do enzyme-substrate inhibition assays elucidate this compound metabolic pathways?

Competitive inhibition assays with IDOLDH measure Ki values using varied substrates (e.g., ipsenone, menthone) and inhibitors. Velocity comparisons (± inhibitors) reveal binding affinities. For example, this compound oxidation is inhibited by structural analogs like ipsenone, indicating shared catalytic sites. Coupled with LC-MS, this identifies metabolic byproducts and pathway specificity .

Q. What protocols mitigate biases in this compound-based predator attraction studies?

Use blinded experimental designs where trap operators are unaware of treatment assignments. Validate semiochemical purity (>98%) via GC-MS and standardize release rates (e.g., 0.2 mg/day for this compound). For field studies, pair traps (e.g., black vs. white funnel traps) to control for visual biases and replicate across seasons to disentangle pheromone × host volatile interactions .

Q. Methodological Notes

  • Data Contradiction Analysis : Compare results across studies using funnel plots or sensitivity analyses to detect publication bias or confounding variables (e.g., seasonal pheromone production cycles) .
  • Experimental Design Tables : Include variables such as co-bait combinations, enantiomer ratios, and environmental parameters (e.g., Table 1 in ).
  • Ethical Compliance : Adhere to field research permits and institutional review protocols when handling protected species or personal data in ecological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.